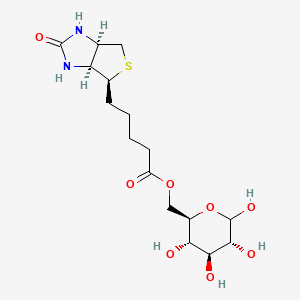
Biotin-D-Glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-D-Glucose is a multifunctional dye that plays a significant role in various biological experiments. It is used to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This compound is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-D-Glucose involves the conjugation of biotin and glucose. . The glucose moiety is typically introduced through glycosylation reactions, where glucose is attached to biotin under specific conditions.
Industrial Production Methods
Industrial production of biotin often involves microbial fermentation processes. Microorganisms such as Bacillus subtilis, Bacillus sphaericus, Escherichia coli, and Pseudomonas mutabilis are used to produce biotin through fermentation . The biotin produced is then conjugated with glucose to form this compound.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-D-Glucose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific atoms or groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various biotinylated glucose derivatives, which can be used in different applications such as labeling, detection, and analysis in biological experiments.
Aplicaciones Científicas De Investigación
Biotin-D-Glucose has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Medicine: Employed in diagnostic assays and therapeutic applications, including drug delivery and targeting.
Industry: Applied in textile dyeing, food pigments, and dye-sensitized solar cells.
Mecanismo De Acción
Biotin-D-Glucose exerts its effects through its interaction with specific molecular targets and pathways. Biotin acts as a coenzyme for carboxylases, facilitating carboxylation reactions essential for metabolism . The glucose moiety allows for specific targeting and binding to glucose receptors and transporters, enhancing the compound’s functionality in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Biotin: A water-soluble vitamin that acts as a coenzyme in carboxylation reactions.
Glucose: A simple sugar that serves as a primary energy source for cells.
Biotinylated Compounds: Various compounds conjugated with biotin for specific applications.
Uniqueness
Biotin-D-Glucose is unique due to its dual functionality, combining the properties of biotin and glucose. This allows it to be used in a wide range of applications, from biological experiments to industrial processes, making it a versatile and valuable compound in scientific research .
Propiedades
Fórmula molecular |
C16H26N2O8S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C16H26N2O8S/c19-10(25-5-8-12(20)13(21)14(22)15(23)26-8)4-2-1-3-9-11-7(6-27-9)17-16(24)18-11/h7-9,11-15,20-23H,1-6H2,(H2,17,18,24)/t7-,8+,9-,11-,12+,13-,14+,15?/m0/s1 |
Clave InChI |
KTMYRZMFYBLHFO-RXQVDGKZSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)OCC3C(C(C(C(O3)O)O)O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)
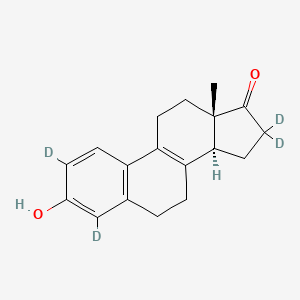
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)
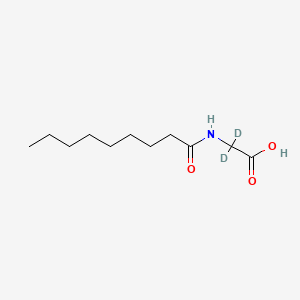

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
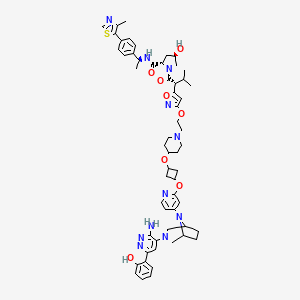
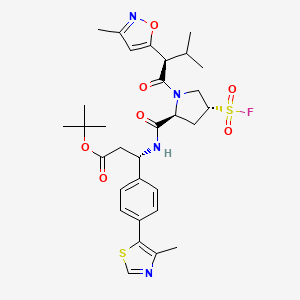
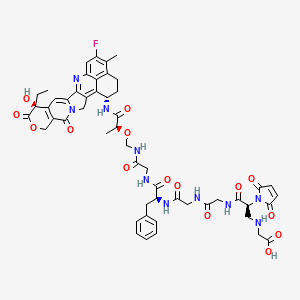
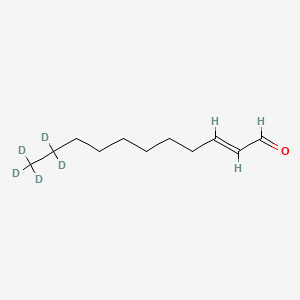
![2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)

